2-[({5-METHYL-8-NITRO-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Description
This compound is a heterocyclic derivative featuring a fused triazinoindole core substituted with a methyl group at position 5, a nitro group at position 8, and a sulfanylmethyl linker bridging to a dihydroisoindole-1,3-dione moiety.
Properties
IUPAC Name |
2-[(5-methyl-8-nitro-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N6O4S/c1-23-14-7-6-10(25(28)29)8-13(14)15-16(23)20-19(22-21-15)30-9-24-17(26)11-4-2-3-5-12(11)18(24)27/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEKDPGGOOIASK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1N=C(N=N3)SCN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({5-METHYL-8-NITRO-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves multiple steps. One common method includes the reaction of 5-methyl-8-nitro-5H-[1,2,4]triazino[5,6-b]indole with a suitable thiol compound under controlled conditions. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[({5-METHYL-8-NITRO-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its triazinoindole core, which distinguishes it from other sulfur-bridged heterocycles. Below is a comparative analysis with structurally related molecules from the literature:
Table 1: Key Structural Features and Functional Group Comparisons
Key Observations:
Core Heterocycles: The triazinoindole core in the target compound is less common than oxadiazole-indole hybrids (e.g., ). This may confer distinct electronic properties, such as increased planarity or altered charge distribution, which could influence binding to biological targets.
Sulfur Linkers: The sulfanylmethyl group in the target compound parallels the thioether bridges in compounds like , which are known to improve metabolic stability compared to ester or amide linkers.
Analytical Comparisons:
- Mass Spectrometry (MS/MS): Molecular networking (as described in ) could differentiate the target compound from analogs. For instance, the nitro group’s fragmentation pattern would yield distinct ions (e.g., NO₂⁻ loss) compared to oxadiazole-derived compounds.
- NMR Spectroscopy : The dihydroisoindole-dione’s carbonyl protons (δ ~7.0–8.0 ppm) would contrast with oxadiazole-thiols (δ ~13–14 ppm for -SH groups) .
Research Implications and Limitations
- Pharmacological Potential: The nitro group may confer antiparasitic or anticancer activity, as seen in nitroaromatic drugs like metronidazole. However, this requires validation through cytotoxicity assays.
- Limitations : Direct data on the target compound’s solubility, stability, or bioactivity are absent in the provided evidence. Comparative studies must rely on structural extrapolation from related systems .
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